![molecular formula C15H36N2OS2Si2 B14352526 N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea CAS No. 92358-68-4](/img/structure/B14352526.png)
N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea is a chemical compound characterized by the presence of trimethylsilyl groups and urea functionality. This compound is notable for its unique structure, which includes both silicon and sulfur atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea typically involves the reaction of trimethylsilyl-protected intermediates with urea derivatives. One common method includes the reaction of 2-(trimethylsilyl)ethylthiol with urea under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of urea and other by-products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biochemical pathways involving sulfur and silicon.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring silicon and sulfur functionalities.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can influence various biochemical pathways, including those involved in oxidation-reduction reactions and enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)urea: This compound lacks the sulfur atoms present in N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea, making it less versatile in certain applications.
Trimethylsilylurea: A simpler compound with fewer functional groups, used primarily in basic organic synthesis.
Bis(trimethylsilyl)acetamide: Another silicon-containing compound used in organic synthesis, but with different reactivity and applications.
The uniqueness of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea lies in its combination of silicon and sulfur atoms, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
92358-68-4 |
|---|---|
Formule moléculaire |
C15H36N2OS2Si2 |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
1,3-bis[2-(2-trimethylsilylethylsulfanyl)ethyl]urea |
InChI |
InChI=1S/C15H36N2OS2Si2/c1-21(2,3)13-11-19-9-7-16-15(18)17-8-10-20-12-14-22(4,5)6/h7-14H2,1-6H3,(H2,16,17,18) |
Clé InChI |
HTHCVNXYVCESQK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCSCCNC(=O)NCCSCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


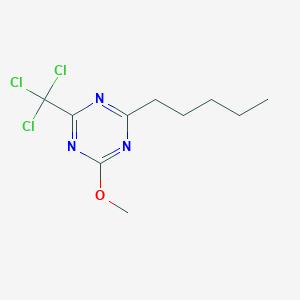
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
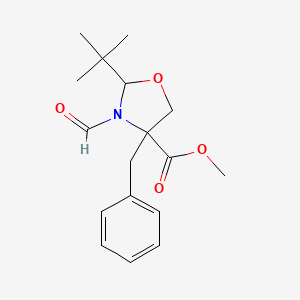
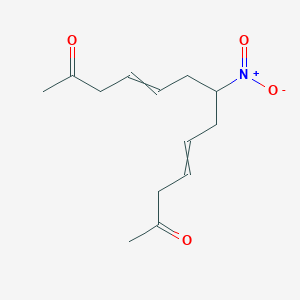
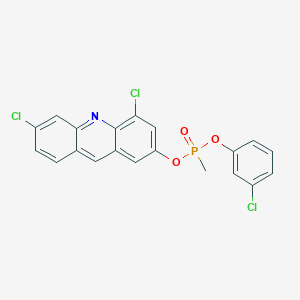
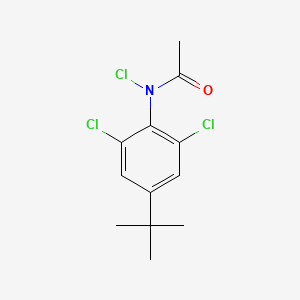
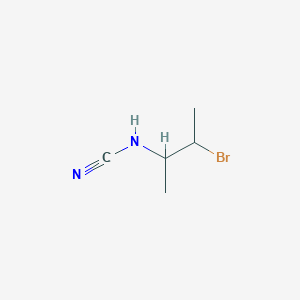
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
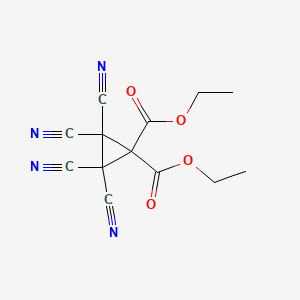
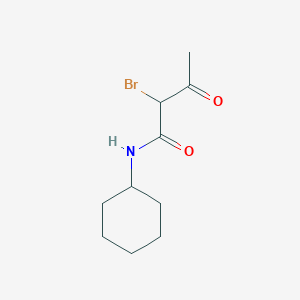

![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)

